molecular formula C18H19N3O4 B5129363 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA

3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA

Cat. No.: B5129363
M. Wt: 341.4 g/mol
InChI Key: COZMDALCOJUWKD-UHFFFAOYSA-N
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Description

3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by its unique structure, which includes a urea moiety attached to a benzoxazole ring and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzoxazole derivative with an isocyanate or by using phosgene and amines under controlled conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where the benzoxazole derivative reacts with an ethoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-PHENYLUREA: Lacks the ethoxy group and has different biological properties.

    3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-METHOXYPHENYL)UREA: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxyphenyl group in 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

IUPAC Name

1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZMDALCOJUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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